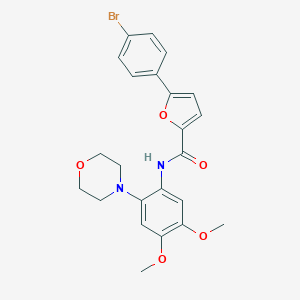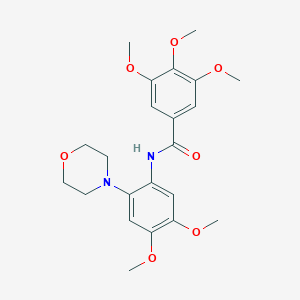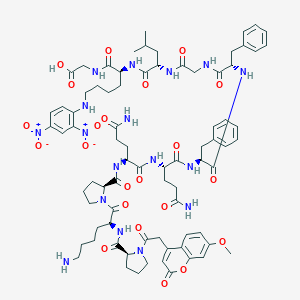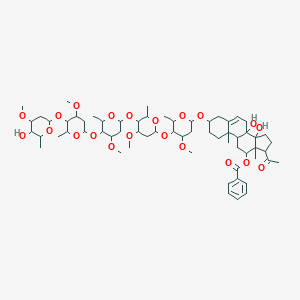![molecular formula C21H24ClN3O2 B235489 N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B235489.png)
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to interact with the GABA-A receptor, a receptor involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. The compound has also been shown to have anxiolytic and sedative effects in animal models of anxiety and sleep disorders. In addition, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its high potency and selectivity. The compound has been optimized to exhibit high affinity for its target receptors and enzymes, making it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. The compound has been shown to have toxic effects at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, the compound's potential as a treatment for cancer and other inflammatory diseases warrants further investigation.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the reaction of 3-chloro-2-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. This method of synthesis has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential as a treatment for cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide |
|---|---|
Fórmula molecular |
C21H24ClN3O2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
N-[3-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)19-17(22)9-6-10-18(19)23-20(26)16-7-4-3-5-8-16/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
Clave InChI |
IKARBHRLHJQRPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)
![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)
![(3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid](/img/structure/B235443.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235475.png)
![N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B235476.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B235488.png)